4'-Bromo-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone
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Overview
Description
4’-Bromo-2’-fluoro-3-(3,4,5-trifluorophenyl)propiophenone is an organic compound with the molecular formula C15H9BrF4O It is a derivative of propiophenone, characterized by the presence of bromine, fluorine, and trifluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2’-fluoro-3-(3,4,5-trifluorophenyl)propiophenone typically involves the use of halogenated benzene derivatives and appropriate coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2’-fluoro-3-(3,4,5-trifluorophenyl)propiophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
4’-Bromo-2’-fluoro-3-(3,4,5-trifluorophenyl)propiophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-fluoro-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluorophenyl group can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
4’-Bromo-3’-fluoro-3-(3,4,5-trifluorophenyl)propiophenone: Similar structure but with a different position of the fluorine atom.
4-Bromobenzotrifluoride: Contains a bromine and trifluoromethyl group but lacks the propiophenone structure.
Uniqueness
4’-Bromo-2’-fluoro-3-(3,4,5-trifluorophenyl)propiophenone is unique due to the specific arrangement of its halogen atoms and the trifluorophenyl group, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrF4O/c16-9-2-3-10(11(17)7-9)14(21)4-1-8-5-12(18)15(20)13(19)6-8/h2-3,5-7H,1,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUALSTPJSOEGDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645025 |
Source
|
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-39-7 |
Source
|
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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